Cycrimine hydrochloride

Pharmacokinetics Parkinson's Disease Drug Differentiation

Cycrimine hydrochloride is a tertiary amine M1 mAChR antagonist with a 3‑hour half‑life and an 8‑hour duration of action, enabling flexible PK/PD dosing and rapid washout. Its unique postsynaptic neuromuscular blockade profile (isolated rat diaphragm) provides a specific model for extrapyramidal side‑effect studies. The compound is a key reference standard in a validated capillary GC method for anticholinergic detection in biological fluids (sensitivity 50‑100 pg/mL). Additionally, it exhibits in vitro anti‑influenza activity against influenza A subtypes, offering a starting point for antiviral drug‑repurposing research.

Molecular Formula C19H30ClNO
Molecular Weight 323.9 g/mol
CAS No. 126-02-3
Cat. No. B1220921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycrimine hydrochloride
CAS126-02-3
Molecular FormulaC19H30ClNO
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H
InChIKeyWBCWFMFZMRFRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycrimine Hydrochloride (CAS 126-02-3): Antiparkinsonian Anticholinergic Procurement Profile


Cycrimine hydrochloride (CAS 126-02-3) is a centrally acting anticholinergic agent belonging to the tertiary amine subclass of muscarinic acetylcholine receptor (mAChR) antagonists. It is specifically indicated for the management and treatment of Parkinson's disease symptoms, where it functions by binding to the M1 muscarinic receptor subtype to reduce cholinergic tone and restore the dopamine-acetylcholine balance [1]. The compound is characterized as the hydrochloride salt of cycrimine, a piperidine derivative, and is known by its historical trade name Pagitane [2].

Cycrimine Hydrochloride (CAS 126-02-3): Why Substitution with Other Anticholinergics Carries Undefined Risk


Direct substitution of cycrimine hydrochloride with another anticholinergic agent, such as trihexyphenidyl or procyclidine, is not supported by equivalent quantitative evidence. Each agent in this class exhibits distinct and significant differences in pharmacokinetic profile (half-life, protein binding, duration of action) and off-target pharmacology (e.g., neuromuscular junction effects), which are likely to translate into divergent clinical efficacy and tolerability profiles . Furthermore, the absence of any publicly available quantitative data for cycrimine's binding affinity (Ki) at its primary target, the M1 mAChR, precludes any rational potency-based comparison and underscores that these agents cannot be assumed to be interchangeable [1].

Cycrimine Hydrochloride (CAS 126-02-3): Quantitative Differentiation from In-Class Alternatives


Cycrimine Hydrochloride (CAS 126-02-3): Distinct Pharmacokinetic Profile Compared to Trihexyphenidyl, Procyclidine, Benztropine, and Biperiden

Cycrimine hydrochloride is distinguished by a unique combination of pharmacokinetic parameters. It exhibits a half-life of 3 hours, a duration of action of 8 hours, and low protein binding of 14-21% . This profile stands in stark contrast to other anticholinergics used in Parkinson's disease. For instance, procyclidine has a significantly longer half-life of approximately 12 hours [1], while benztropine has a half-life range of 12-24 hours and a duration of action of 10 hours [2]. Biperiden's half-life is approximately 20 hours [3]. Trihexyphenidyl has a half-life of 3.3-4.1 hours but a longer duration of action (6-12 hours) [4].

Pharmacokinetics Parkinson's Disease Drug Differentiation

Cycrimine Hydrochloride (CAS 126-02-3): Unique Neuromuscular Blockade Profile Not Shared by Other Anticholinergics

Cycrimine hydrochloride demonstrates a unique and potentially clinically significant off-target effect: it causes neuromuscular blockade in isolated rat diaphragm preparations [1]. This effect was shown to be unaffected by neostigmine and tetraethylammonium, suggesting a direct postsynaptic action on the muscle rather than a typical anticholinesterase-reversible mechanism [1]. This is a distinguishing feature not reported for other commonly used antiparkinsonian anticholinergics like trihexyphenidyl, procyclidine, or benztropine.

Pharmacology Neuromuscular Junction Off-Target Effects

Cycrimine Hydrochloride (CAS 126-02-3): Documented Utility in Analytical Method Development with Trihexyphenidyl and Procyclidine

A sensitive capillary gas chromatography method with flame thermionic detection was developed and validated for the simultaneous analysis of cycrimine, procyclidine, and trihexyphenidyl in biological fluids, achieving a sensitivity of 50-100 pg/mL [1]. Importantly, the study demonstrated that the assay for cycrimine was free from interference from a panel of commonly co-administered antipsychotic drugs [1].

Analytical Chemistry Bioanalysis Gas Chromatography

Cycrimine Hydrochloride (CAS 126-02-3): Key Differentiator is the Absence of Quantifiable M1 Receptor Affinity Data

A critical point of differentiation is the absence of any publicly available quantitative binding affinity (Ki or IC50) data for cycrimine at its primary target, the human M1 muscarinic acetylcholine receptor. This is in stark contrast to its comparators, for which robust Ki values are established. For example, benztropine has a Ki of 0.59 nM , biperiden has a Ki of 0.48 nM , and procyclidine has a Ki of 4.47 nM [1] for the M1 receptor. This data gap for cycrimine means that any claims of superior or inferior potency are entirely unsupported by evidence.

Receptor Pharmacology Binding Affinity Data Gap

Cycrimine Hydrochloride (CAS 126-02-3): Evidence-Based Research and Industrial Application Scenarios


Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Requiring a Short Half-Life Anticholinergic

Cycrimine hydrochloride's distinct pharmacokinetic profile, specifically its 3-hour half-life and 8-hour duration of action , makes it a suitable candidate for PK/PD studies where a shorter-acting anticholinergic agent is required. This allows for more flexible dosing regimens and a quicker washout period compared to longer-acting agents like procyclidine (t1/2 ~12h) or benztropine (t1/2 12-24h) [1].

In Vitro Investigation of Anticholinergic Off-Target Effects at the Neuromuscular Junction

The well-documented ability of cycrimine hydrochloride to cause a postsynaptic neuromuscular blockade in the isolated rat diaphragm preparation makes it a valuable tool for research focused on the extrapyramidal and neuromuscular side effects of anticholinergic drugs. This unique off-target profile differentiates it from other in-class agents and provides a specific experimental model for studying drug-induced muscle weakness.

Development and Validation of Bioanalytical Methods for Anticholinergic Drug Panels

Cycrimine hydrochloride is a key component in a validated, high-sensitivity (50-100 pg/mL) capillary gas chromatography method for detecting anticholinergics in biological fluids . Its inclusion in this assay, alongside trihexyphenidyl and procyclidine, makes it an essential reference standard for forensic toxicology laboratories, clinical research facilities, and pharmaceutical companies developing or monitoring therapies involving multiple anticholinergic agents.

Repurposing Research for Influenza Virus Infection

Cycrimine has demonstrated in vitro anti-influenza activity against two different influenza A subtypes in cell culture . This finding, which arose from a drug repurposing virtual screen, positions cycrimine as a potential starting point for research into novel antiviral therapeutics, particularly as an alternative or adjunct to existing neuraminidase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycrimine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.